

Application Notes and Protocols for In-Vitro Assay Development of Voxilaprevir

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For Researchers, Scientists, and Drug Development Professionals

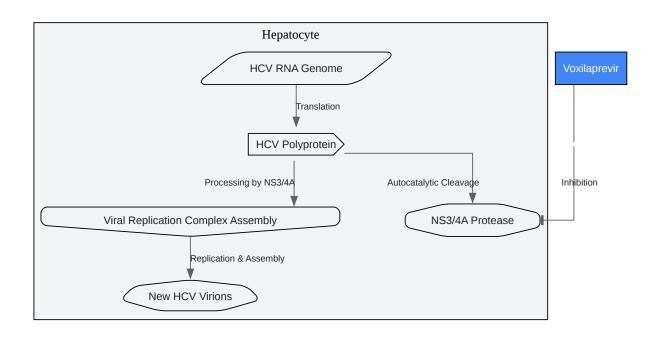
Introduction

Voxilaprevir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] The NS3/4A protease is essential for viral replication, making it a critical target for antiviral therapy.[2] Voxilaprevir is a direct-acting antiviral (DAA) used in combination therapies to treat chronic HCV infection.[1] These application notes provide detailed protocols for the in-vitro characterization of Voxilaprevir, including its antiviral potency, mechanism of action, and potential for resistance development. The assays described are fundamental for preclinical drug development and for monitoring the efficacy of Voxilaprevir against various HCV genotypes and resistance-associated substitutions (RASs).

Mechanism of Action

Voxilaprevir functions by binding to the active site of the HCV NS3/4A protease, thereby preventing the cleavage of the viral polyprotein into mature, functional proteins. This inhibition of polyprotein processing ultimately halts viral replication.

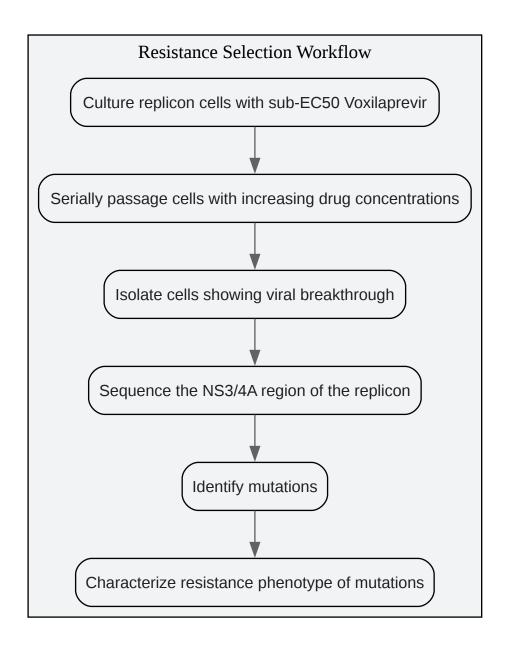












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References

- 1. In Vitro Susceptibility of Hepatitis C Virus Genotype 1 through 6 Clinical Isolates to the Pangenotypic NS3/4A Inhibitor Voxilaprevir PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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